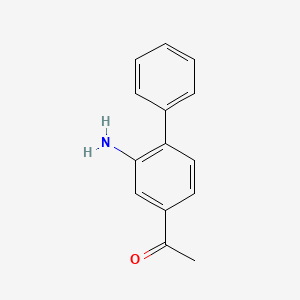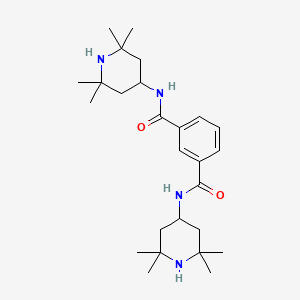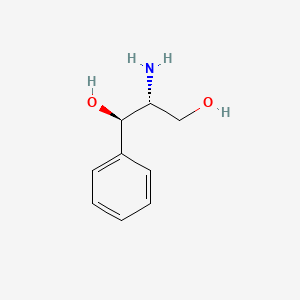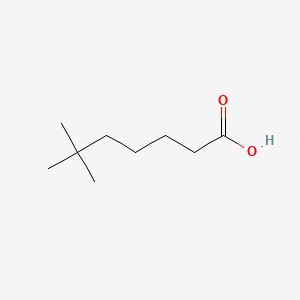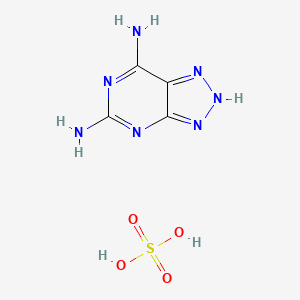
α-D-半乳糖五乙酸酯
描述
Alpha-d-Galactose pentaacetate is a chemical compound with the molecular formula C16H22O11 and a molecular weight of 390.3393 . It is a derivative of galactose, a type of sugar, where all five hydroxyl groups are acetylated.
科学研究应用
Alpha-d-Galactose pentaacetate has several scientific research applications:
作用机制
Target of Action
The primary target of α-D-Galactose pentaacetate is the insulin pathway . This compound acts as a negative regulator of insulin, potentially preventing excessive insulin release in pathological conditions .
Mode of Action
α-D-Galactose pentaacetate interacts with its targets by penetrating the plasma membrane and being hydrolyzed by intracellular esterases . This process leads to the inhibition of insulin release, particularly in response to leucine-induced insulin release in Wistar rat islets .
Biochemical Pathways
The biochemical pathways affected by α-D-Galactose pentaacetate are primarily related to insulin regulation. The compound’s action on the insulin pathway can lead to changes in glucose metabolism, potentially impacting cellular energy production and utilization .
Pharmacokinetics
Its ability to penetrate the plasma membrane suggests that it may have good bioavailability
Result of Action
The primary result of α-D-Galactose pentaacetate’s action is the inhibition of insulin release . This can have significant effects on glucose metabolism within the cell, potentially leading to changes in energy production and utilization .
生化分析
Biochemical Properties
Alpha-d-Galactose pentaacetate plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and enzyme interactions. This compound interacts with several enzymes, including galactokinase and galactose-1-phosphate uridylyltransferase, which are involved in the Leloir pathway of galactose metabolism . These interactions are crucial for the conversion of galactose to glucose-1-phosphate, a key step in carbohydrate metabolism. Additionally, alpha-d-Galactose pentaacetate can inhibit certain enzymes, such as insulin release inhibitors, by interacting with specific receptor systems .
Cellular Effects
Alpha-d-Galactose pentaacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit insulin release in pancreatic islets, indicating its role in modulating insulin secretion . This compound also affects cellular metabolism by altering the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of alpha-d-Galactose pentaacetate involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can cross the plasma membrane without requiring specific carrier systems, allowing it to interact directly with intracellular enzymes . Once inside the cell, alpha-d-Galactose pentaacetate undergoes hydrolysis by intracellular esterases, releasing galactose and acetate. This process can lead to enzyme inhibition or activation, depending on the specific enzyme and cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-d-Galactose pentaacetate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the release of galactose and acetate . Long-term studies have shown that alpha-d-Galactose pentaacetate can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations .
Dosage Effects in Animal Models
The effects of alpha-d-Galactose pentaacetate vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, alpha-d-Galactose pentaacetate can exhibit toxic effects, including inhibition of insulin release and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Alpha-d-Galactose pentaacetate is involved in the Leloir pathway of galactose metabolism, where it interacts with enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase . These interactions facilitate the conversion of galactose to glucose-1-phosphate, which is then utilized in various metabolic processes. The compound’s involvement in this pathway underscores its significance in carbohydrate metabolism and energy production .
Transport and Distribution
Within cells and tissues, alpha-d-Galactose pentaacetate is transported and distributed through passive diffusion and interactions with binding proteins . This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects. The distribution of alpha-d-Galactose pentaacetate within cells is influenced by its chemical properties and interactions with intracellular proteins .
Subcellular Localization
Alpha-d-Galactose pentaacetate is localized in various subcellular compartments, including the cytoplasm and organelles involved in carbohydrate metabolism . Its activity and function are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals may also play a role in directing alpha-d-Galactose pentaacetate to specific subcellular locations .
准备方法
Alpha-d-Galactose pentaacetate can be synthesized through the acetylation of alpha-d-galactose. The process involves reacting alpha-d-galactose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods for a-D-Galactose pentaacetate are similar but often involve larger scale equipment and more stringent purification processes to ensure high purity and yield .
化学反应分析
Alpha-d-Galactose pentaacetate undergoes various chemical reactions, including:
Common reagents used in these reactions include acetic anhydride, pyridine, water, acids, bases, and reducing agents like lithium aluminum hydride . The major products formed from these reactions are alpha-d-galactose, acetic acid, and various substituted derivatives .
相似化合物的比较
Alpha-d-Galactose pentaacetate is similar to other sugar pentaacetates, such as alpha-d-Glucopyranose pentaacetate and beta-d-Glucopyranose pentaacetate . it is unique in its specific structure and the position of the acetyl groups, which can influence its reactivity and applications .
Similar Compounds
- Alpha-d-Glucopyranose pentaacetate
- Beta-d-Glucopyranose pentaacetate
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-CWVYHPPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263372 | |
| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-59-1 | |
| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)


![methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate](/img/structure/B1276376.png)
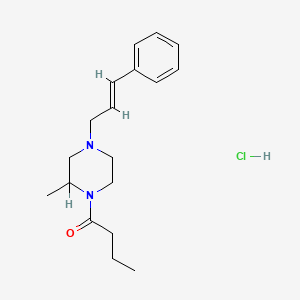


![5-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1276380.png)
